Cas no 20972-79-6 (6-hydroxy-7,8-dimethoxy-4-phenyl-chromen-2-one)

6-hydroxy-7,8-dimethoxy-4-phenyl-chromen-2-one structure
20972-79-6 structure
Nome del prodotto:6-hydroxy-7,8-dimethoxy-4-phenyl-chromen-2-one
Numero CAS:20972-79-6
MF:C17H14O5
MW:298.290065288544
CID:2051317
PubChem ID:4412068

6-hydroxy-7,8-dimethoxy-4-phenyl-chromen-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-hydroxy-7,8-dimethoxy-4-phenyl-chromen-2-one
    • 6-hydroxy-7,8-dimethoxy-4-phenyl-coumarin
    • 6-Hydroxy-7,8-dimethoxy-4-phenyl-cumarin
    • 7,8-dimethoxy-6-hydroxy-4-phenyl-2H-1-benzopyran-2-one
    • Kuhlmannin
    • 6-Hydroxy-7,8-dimethoxy-4-phenylcoumarin
    • Spectrum4_001594
    • CHEBI:108605
    • NCGC00095925-01
    • SR-05000002551-1
    • KBio3_002322
    • KBio2_001040
    • NCGC00178451-01
    • Spectrum2_001992
    • Spectrum3_001261
    • 6-hydroxy-7,8-dimethoxy-4-phenylchromen-2-one
    • SPBio_002203
    • BRD-K18149487-001-02-8
    • KBio1_001678
    • SpecPlus_000638
    • KBio2_003608
    • CHEMBL1568181
    • SCHEMBL12062100
    • KBio2_006176
    • Q27187527
    • KBioSS_001040
    • NCGC00095925-02
    • KBioGR_002208
    • DivK1c_006734
    • BSPBio_002822
    • CCG-39477
    • SPECTRUM240862
    • 20972-79-6
    • LMPK12100011
    • Spectrum_000560
    • Spectrum5_000308
    • 6-hydroxy-7,8-dimethoxy-4-phenyl-1-benzopyran-2-one
    • SR-05000002551
    • SDCCGMLS-0066486.P001
    • Inchi: InChI=1S/C17H14O5/c1-20-16-13(18)8-12-11(10-6-4-3-5-7-10)9-14(19)22-15(12)17(16)21-2/h3-9,18H,1-2H3
    • Chiave InChI: ABUBCBFUQXIEAU-UHFFFAOYSA-N
    • Sorrisi: COc1c(O)cc2c(cc(=O)oc2c1OC)-c1ccccc1

Proprietà calcolate

  • Massa esatta: 298.08412354Da
  • Massa monoisotopica: 298.08412354Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 3
  • Complessità: 440
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 65Ų
  • XLogP3: 2.778

6-hydroxy-7,8-dimethoxy-4-phenyl-chromen-2-one Letteratura correlata

Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd